2-Anilino-1,2-diphenylethanol

Descripción general

Descripción

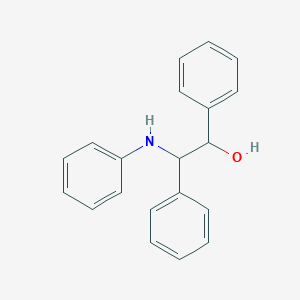

2-Anilino-1,2-diphenylethanol: is an organic compound with the molecular formula C20H19NO . It is characterized by the presence of an aniline group attached to a diphenylethanol moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilino-1,2-diphenylethanol typically involves the reaction of aniline with benzophenone in the presence of a reducing agent. One common method is the reduction of benzophenone imine with sodium borohydride in ethanol, followed by the addition of aniline. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods allow for the efficient production of the compound on a larger scale while maintaining the desired quality and consistency.

Análisis De Reacciones Químicas

Types of Reactions: 2-Anilino-1,2-diphenylethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products:

Oxidation: Formation of benzophenone derivatives.

Reduction: Formation of diphenylethanolamines.

Substitution: Formation of nitroanilines or halogenated anilines.

Aplicaciones Científicas De Investigación

Catalytic Applications

Vanadium(V) Schiff Base Complexes

One of the prominent applications of 2-anilino-1,2-diphenylethanol is in the synthesis of vanadium(V) Schiff base complexes. These complexes serve as effective catalysts in the oxidation of sulfides and olefins. The ability to facilitate these reactions is attributed to the coordination properties of the compound, which enhances catalytic efficiency .

Chiral Catalysts

The compound is also utilized to prepare chiral selectors that can be immobilized on aminated silica gel. These chiral stationary phases are crucial for high-performance liquid chromatography (HPLC), allowing for the effective separation of enantiomers in racemic mixtures. This application is particularly significant in pharmaceutical chemistry, where the purity of chiral drugs is paramount .

Biological Applications

Antibacterial and Antiproliferative Properties

Research indicates that derivatives of this compound exhibit notable biological activities, including antibacterial and antiproliferative effects. Studies have demonstrated that metal complexes formed with this ligand can enhance these biological properties, suggesting potential therapeutic applications in medicine .

Schiff Base Ligands

The compound can form Schiff bases through its reaction with various amines. These Schiff bases have been investigated for their biological activities, including anti-inflammatory and antipyretic effects. The synthesis of metal complexes from these ligands has shown promise in enhancing their efficacy against various pathogens .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between benzoin and ethylenediamine under specific conditions. The resulting product can be characterized using various spectroscopic techniques such as FT-IR and NMR spectroscopy. These methods confirm the formation of the desired compound and provide insights into its structural properties .

Case Study: Catalytic Efficiency

A study demonstrated that vanadium(V) complexes derived from this compound significantly improved the oxidation rates of sulfides compared to traditional catalysts. This was attributed to the unique electronic properties imparted by the ligand structure, which facilitated better interaction with substrates .

Case Study: Biological Activity Evaluation

In another investigation, metal complexes formed with this compound were tested against various bacterial strains. Results indicated a marked increase in antibacterial activity compared to the free ligand, suggesting that metal coordination enhances bioactivity .

Mecanismo De Acción

The mechanism of action of 2-Anilino-1,2-diphenylethanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

- 2-Amino-1,2-diphenylethanol

- 2-Anilino-1,2-diphenylethanone

- 2-Morpholino-1,2-diphenylethanol

Comparison: 2-Anilino-1,2-diphenylethanol is unique due to the presence of both an aniline group and a diphenylethanol moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Actividad Biológica

Overview

2-Anilino-1,2-diphenylethanol (C20H19NO) is an organic compound characterized by its unique structure, which includes an aniline group linked to a diphenylethanol moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes or receptors, leading to various pharmacological effects. The precise pathways and targets can vary depending on the context of its application.

Biological Activities

1. Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes.

2. Anticancer Effects

Research has shown that this compound can induce apoptosis in cancer cells. It appears to affect cell cycle regulation and promote oxidative stress in tumor cells, leading to cell death. In vitro studies have indicated that it may be effective against various cancer types, including breast and lung cancer.

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to disease progression. For instance, it may act as a competitive inhibitor for certain kinases involved in cancer cell proliferation .

Case Studies

Several case studies highlight the effectiveness of this compound in biological applications:

- Study on Antimicrobial Activity : A recent study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

- Cancer Cell Line Testing : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration), indicating strong anticancer properties.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to understand its unique properties better. The following table summarizes key differences:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Enzyme inhibition and apoptosis induction |

| 2-Amino-1,2-diphenylethanol | Low | Moderate | Cell cycle arrest |

| 2-Anilino-1,2-diphenylethanone | Low | Low | Not well characterized |

Synthesis and Industrial Relevance

The synthesis of this compound typically involves the reaction of aniline with benzophenone under reducing conditions. This compound is not only valuable for its biological activities but also serves as a precursor for various pharmaceutical compounds and fine chemicals.

Propiedades

IUPAC Name |

2-anilino-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-15,19-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXHSIGXGNGIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300578 | |

| Record name | 2-anilino-1,2-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82940-37-2 | |

| Record name | NSC137614 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-anilino-1,2-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.